5-Cyclopropoxy-N1,N1-dimethylphthalamide
Beschreibung
5-Cyclopropoxy-N1,N1-dimethylphthalamide is a cyclopropane-containing carboxamide derivative characterized by a phthalamide backbone substituted with a cyclopropoxy group at the 5-position and dimethylamide groups at the N1 positions. This compound is of interest in medicinal and agrochemical research due to the cyclopropane ring’s unique steric and electronic properties, which enhance metabolic stability and modulate receptor interactions.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,2-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)13(17)11-7-9(18-8-3-4-8)5-6-10(11)12(14)16/h5-8H,3-4H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
CBAROVIXXILFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with N,N-dimethylamine in the presence of a cyclopropyl alcohol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 5-Cyclopropoxy-N1,N1-dimethylphthalamide may involve a continuous flow reactor to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N1,N1-dimethylphthalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 5-Cyclopropoxy-N1,N1-dimethylphthalamide with structurally related compounds from the literature, focusing on synthesis, yield, spectral data, and substituent effects.
Substituent Effects on Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Key Observations :
- Cyclopropane vs. Pyrazole Cores : Pyrazole derivatives (e.g., 3a) exhibit higher melting points (133–183°C) due to aromatic stacking, whereas cyclopropane carboxamides (e.g., 15bb, 15ag) are oils or low-melting solids .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., chloro in 3a, cyano in 3a–3d) lower amide C=O IR stretching frequencies (~1636 cm⁻¹) compared to electron-donating groups (e.g., methoxy in 15bb: ~1636 cm⁻¹) .
- Mass Spectrometry : Cyclopropane carboxamides (e.g., 15bb: [M+H]+ 365.2) generally have lower molecular weights than pyrazole-carboxamides (e.g., 3a: [M+H]+ 403.1) due to differences in core structure complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
